

Spectroscopic Profile of 4-(Trifluoromethyl)benzyl bromide: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzyl bromide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-(Trifluoromethyl)benzyl bromide** (CAS No. 402-49-3), a key reagent in organic synthesis and drug discovery. This document presents available data from Fourier-Transform Infrared (FT-IR) spectroscopy, supplemented by general experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of similar benzylic bromides.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Trifluoromethyl)benzyl bromide**.

Table 1: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3071	Weak	C-H stretching (aromatic)
1621	Strong	C=C stretching (aromatic)
1420	Medium	CH ₂ scissoring
1328	Very Strong	C-F stretching (symmetric)
1168, 1128, 1070	Very Strong	C-F stretching (asymmetric) & C-C stretching
1018	Strong	C-H in-plane bending (aromatic)
835	Medium	C-H out-of-plane bending (aromatic)
601	Medium	C-Br stretching
521	Medium	CF ₃ bending

Data extracted from a detailed vibrational analysis by Karnan et al. (2013).[\[1\]](#)[\[2\]](#)

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.6	d	2H	Aromatic H (ortho to CF ₃)
~7.5	d	2H	Aromatic H (ortho to CH ₂ Br)
~4.5	s	2H	CH ₂ Br

Note: Experimental ¹H NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~141	s	Quaternary C (ipso to CH ₂ Br)
~131	q	Quaternary C (ipso to CF ₃)
~130	s	Aromatic CH
~126	q	Aromatic CH
~124	q	CF ₃
~32	s	CH ₂ Br

Note: Experimental ¹³C NMR data was not available in the searched literature. The predicted values are based on the analysis of similar compounds.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
238/240	Med/Med	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
159	High	[M-Br] ⁺ (Loss of Bromine)
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Experimental mass spectrometry data was not available in the searched literature. The predicted fragmentation is based on the common fragmentation patterns of benzyl bromides.

Experimental Protocols

Detailed experimental procedures for the acquisition of the cited FT-IR data and general protocols for NMR and MS analyses of similar compounds are provided below.

FT-IR Spectroscopy

The FT-IR spectrum of **4-(Trifluoromethyl)benzyl bromide** was recorded in the solid phase using the KBr pellet technique. A small amount of the sample was mixed with dry potassium

bromide powder and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm^{-1} .^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

^1H and ^{13}C NMR spectra of benzyl bromide derivatives are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

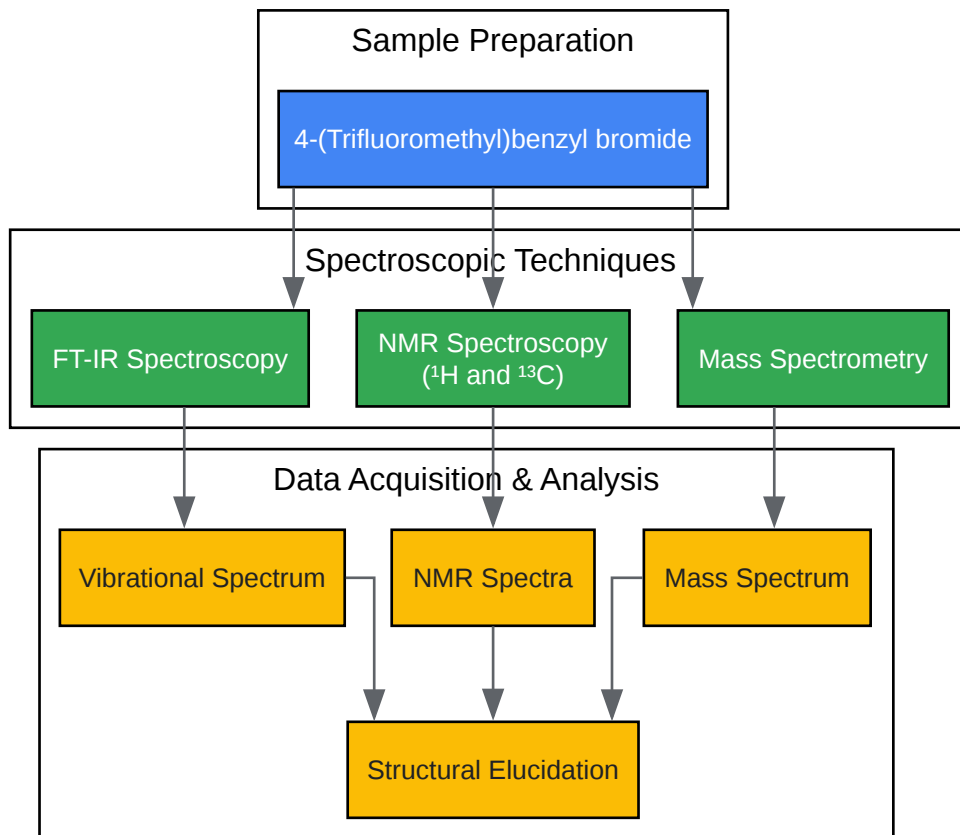
Mass Spectrometry (MS) (General Protocol)

Mass spectra of halogenated organic compounds are often obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by a mass analyzer and detected.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-(Trifluoromethyl)benzyl bromide**.

General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development involving **4-(Trifluoromethyl)benzyl bromide**. The provided spectroscopic data and experimental context are intended to facilitate compound identification, characterization, and the design of novel synthetic pathways.

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